4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one
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Overview
Description
4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 6,7-dimethoxy-1,3-benzodioxole with appropriate pyrazolo[4,3-E]pyridine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or xylene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares structural similarities and undergoes similar chemical reactions.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Evaluated for antitumor activities.
Uniqueness
4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one is unique due to its complex structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C20H21N5O5 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-10-methyl-4-propan-2-yl-2,4,5,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-11-one |
InChI |
InChI=1S/C20H21N5O5/c1-9(2)25-19-11(7-21-25)13(14-18(22-19)23-20(26)24(14)3)10-6-12-16(30-8-29-12)17(28-5)15(10)27-4/h6-7,9H,8H2,1-5H3,(H,22,23,26) |
InChI Key |
UOGCVYKIZFHWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC5=C(C(=C4OC)OC)OCO5)N(C(=O)N3)C |
Origin of Product |
United States |
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